molecular formula C7H14Br2 B157451 1,5-Dibromoheptane CAS No. 1622-10-2

1,5-Dibromoheptane

Cat. No. B157451
CAS RN: 1622-10-2
M. Wt: 257.99 g/mol
InChI Key: PKEIGZIZGNPNLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibromoheptane is a chemical compound with the molecular formula C7H14Br2. It is a colorless liquid with a strong and pungent odor. This compound is widely used in organic synthesis due to its unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromoheptane is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups such as amino, hydroxyl, and thiol groups. This reaction can lead to the formation of covalent bonds between the compound and the nucleophilic group. This can result in changes in the structure and function of the biomolecules.
Biochemical and Physiological Effects
1,5-Dibromoheptane has been shown to have toxic effects on living organisms. It can cause damage to the liver, kidneys, and lungs. It has also been shown to have mutagenic and carcinogenic properties. The exact mechanism of these effects is not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 1,5-Dibromoheptane in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of reactions. However, its toxic properties make it difficult to work with and require special precautions to be taken.

Future Directions

There are several future directions for the use of 1,5-Dibromoheptane in scientific research. One area of interest is in the development of new pharmaceuticals and agrochemicals. 1,5-Dibromoheptane can be used as a building block for the synthesis of these compounds. Another area of interest is in the development of new polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for the development of new materials. Further research is needed to fully understand the mechanisms of action and toxic effects of this compound.

Synthesis Methods

1,5-Dibromoheptane can be synthesized through the reaction of 1-heptene with bromine in the presence of a catalyst. This reaction is known as halogenation and is a common method for the synthesis of alkyl halides. The reaction can be represented by the following equation:
C7H14 + Br2 → C7H14Br2
This reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform. The yield of 1,5-Dibromoheptane can be improved by controlling the reaction conditions such as temperature, pressure, and concentration of reactants.

Scientific Research Applications

1,5-Dibromoheptane is widely used in organic synthesis as a building block for the synthesis of various compounds. It is used in the synthesis of surfactants, pharmaceuticals, and agrochemicals. It is also used in the preparation of polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for scientific research.

properties

CAS RN

1622-10-2

Molecular Formula

C7H14Br2

Molecular Weight

257.99 g/mol

IUPAC Name

1,5-dibromoheptane

InChI

InChI=1S/C7H14Br2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3

InChI Key

PKEIGZIZGNPNLM-UHFFFAOYSA-N

SMILES

CCC(CCCCBr)Br

Canonical SMILES

CCC(CCCCBr)Br

synonyms

1,5-dibromoheptane

Origin of Product

United States

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